

Biological Activity of Avrainvillamide Against Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Avrainvillamide

Cat. No.: B2978725

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avrainvillamide, a complex alkaloid first isolated from the marine green alga *Avrainvillea longicaulis* and later from the fungus *Aspergillus ochraceus* (where it was identified as CJ-17,665), has demonstrated notable biological activities. While its antiproliferative effects in cancer cell lines have been a primary focus of research, its antibacterial properties present a promising avenue for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the antibacterial activity of **Avrainvillamide**, with a focus on quantitative data, experimental methodologies, and a discussion of its potential mechanism of action.

Antibacterial Spectrum and Potency

Avrainvillamide has shown inhibitory activity primarily against Gram-positive bacteria. The available quantitative data, specifically the Minimum Inhibitory Concentrations (MICs), are summarized in the table below.

Data Presentation

Bacterial Strain	Type	MIC (µg/mL)	Reference
Staphylococcus aureus (multi-drug resistant)	Gram-positive	12.5	[1] [2]
Streptococcus pyogenes	Gram-positive	12.5	[1] [2]
Enterococcus faecalis	Gram-positive	25	[1] [2]

Note: There is currently no publicly available data on the activity of **Avrainvillamide** against Gram-negative bacterial strains in the reviewed scientific literature.

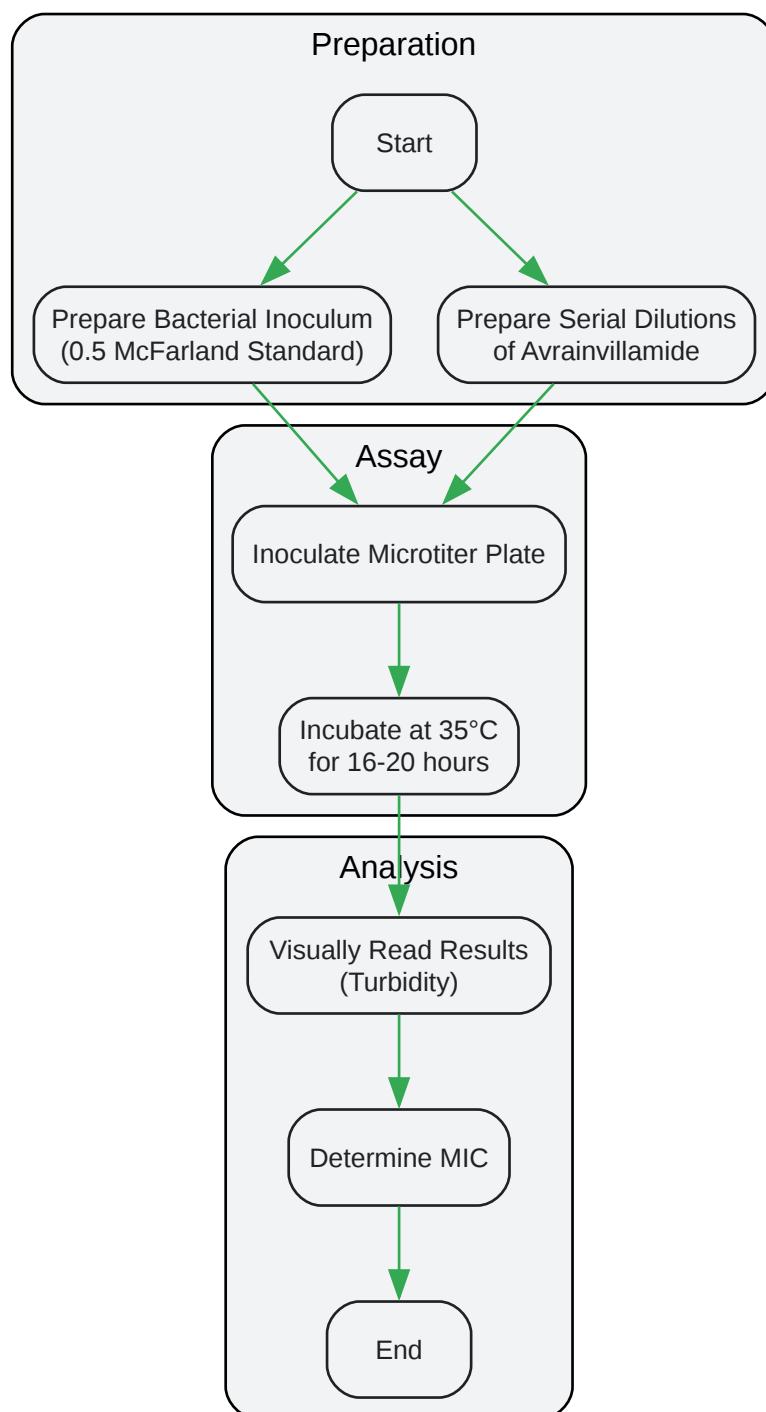
Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) of **Avrainvillamide** against the specified bacterial strains was performed following the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS), specifically the M7-A4 standard for broth microdilution antimicrobial susceptibility tests.

Broth Microdilution MIC Assay Protocol

This protocol outlines the standardized procedure for determining the MIC of a test compound, such as **Avrainvillamide**, against aerobic bacteria.

Materials:


- **Avrainvillamide** (or CJ-17,665) stock solution of known concentration
- Sterile 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial strains for testing
- Sterile saline or phosphate-buffered saline (PBS)
- 0.5 McFarland turbidity standard

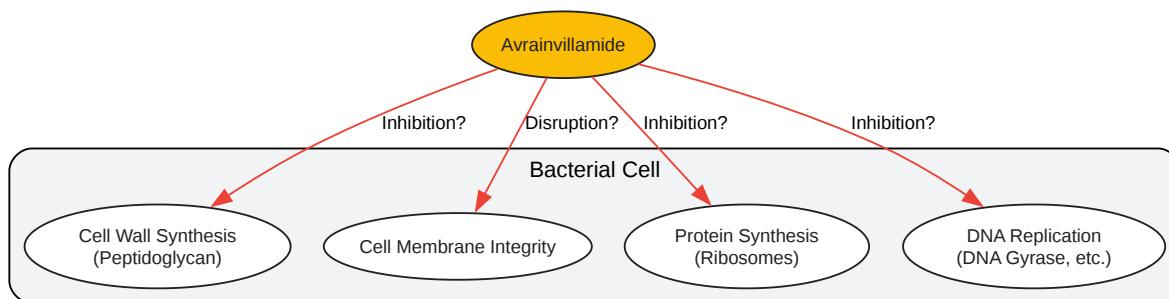
- Spectrophotometer
- Incubator (35°C ± 2°C)
- Pipettes and sterile tips

Procedure:

- Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL. d. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Preparation of **Avrainvillamide** Dilutions: a. Perform serial two-fold dilutions of the **Avrainvillamide** stock solution in CAMHB in the 96-well microtiter plate. The typical concentration range for initial screening is broad (e.g., 0.125 to 128 µg/mL).
- Inoculation: a. Inoculate each well containing the diluted **Avrainvillamide** with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL). b. Include a positive control well (bacterial suspension in CAMHB without **Avrainvillamide**) and a negative control well (CAMHB only) on each plate.
- Incubation: a. Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading and Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of **Avrainvillamide** at which there is no visible growth of the bacteria.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)


Caption: Workflow for MIC determination via broth microdilution.

Mechanism of Antibacterial Action (Hypothesized)

The precise molecular mechanism by which **Avrainvillamide** exerts its antibacterial effect has not been definitively elucidated in the available literature. The majority of research has focused on its interaction with eukaryotic proteins, such as nucleophosmin and exportin-1, in the context of its anticancer activity.

However, based on the chemical structure of **Avrainvillamide**, which contains reactive moieties, and the common mechanisms of action for other complex natural products, a plausible hypothesis is that it targets the bacterial cell envelope. Disruption of the cell membrane integrity or inhibition of cell wall biosynthesis are common antibacterial mechanisms for such compounds.

Potential Bacterial Targets Diagram

[Click to download full resolution via product page](#)

Caption: Potential antibacterial targets for **Avrainvillamide**.

It is crucial to note that this represents a set of general potential targets for antibiotics, and further research is required to identify the specific molecular target(s) of **Avrainvillamide** in bacteria.

Impact on Bacterial Signaling Pathways

There is currently no information available in the scientific literature regarding the specific effects of **Avrainvillamide** on bacterial signaling pathways. Research in this area would be highly valuable to understand the complete antibacterial profile of this compound.

Conclusion and Future Directions

Avrainvillamide demonstrates promising antibacterial activity against a range of multi-drug resistant Gram-positive bacteria. The established MIC values provide a solid foundation for further investigation. However, significant knowledge gaps remain. Future research should prioritize:

- Screening against a broader panel of bacteria, including Gram-negative species, to fully define its spectrum of activity.
- Elucidation of the specific molecular mechanism of antibacterial action.
- Investigation of its effects on bacterial signaling pathways.
- In vivo efficacy and toxicity studies to assess its therapeutic potential.

Addressing these areas will be critical in determining the viability of **Avrainvillamide** as a lead compound for the development of a new class of antibacterial drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Overview on antibacterial metabolites from terrestrial *Aspergillus* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antibiotic CJ-17,665 from *Aspergillus ochraceus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Biological Activity of Avrainvillamide Against Bacterial Strains: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2978725#biological-activity-of-avrainvillamide-against-bacterial-strains>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com